molecular formula C16H10BrCl2N3OS2 B4065375 2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide

2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No. B4065375
M. Wt: 475.2 g/mol
InChI Key: GVELTKJTHGRFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide is a synthetic compound that has been extensively researched for its potential applications in various fields of science. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiadiazoles : The preparation of 3,5-disubstituted 1,2,4-thiadiazoles involves reactions of thioamides with various electrophilic reagents, showcasing a method that could potentially be applied to synthesize compounds similar to the one (Takikawa et al., 1985).

  • Microwave-Assisted Synthesis : A study on the facile synthesis of thiadiazole derivatives incorporating benzamide groups under microwave irradiation highlights a rapid and efficient method for preparing compounds with significant biological properties, potentially including variants of the specified chemical (Tiwari et al., 2017).

  • Unexpected Reaction Outcomes : Research demonstrates that reactions involving benzothioamide derivatives can yield 3,5-diaryl-1,2,4-thiadiazoles under certain conditions, indicating the complex chemistry and potential for unexpected products in the synthesis of thiadiazole compounds (Boeini & Mobin, 2011).

Biological Activities

  • Anticancer Properties : Compounds with a thiadiazole backbone, similar to the target molecule, have been evaluated for anticancer activity, demonstrating promising results against various cancer cell lines. This suggests the potential therapeutic applications of such compounds in cancer treatment (Tiwari et al., 2017).

  • Antimicrobial and Antifungal Activities : Studies have shown that thiadiazole derivatives possess antimicrobial and antifungal properties, indicating the wide range of potential applications of these compounds in developing new antibiotics or antifungal agents (Burghate et al., 2007).

properties

IUPAC Name

2-bromo-N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2N3OS2/c17-11-4-2-1-3-10(11)14(23)20-15-21-22-16(25-15)24-8-9-5-6-12(18)13(19)7-9/h1-7H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVELTKJTHGRFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
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2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
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2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
Reactant of Route 4
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2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
Reactant of Route 5
2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
Reactant of Route 6
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2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide

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